4-Amino-2-methylbenzenesulfonic acid
Overview
Description
4-Amino-2-methylbenzenesulfonic acid is a chemical compound with potential applications in various fields, including organic synthesis and material science. Its structure comprises an amino group and a methyl group attached to a benzenesulfonic acid moiety, making it a versatile intermediate for chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 4-Amino-2-methylbenzenesulfonic acid often involves multi-step chemical reactions. For instance, a novel method for synthesizing α-(4-oxazolyl)amino esters using 4-nitrobenzenesulfonic acid as a catalyst through a series of bond-forming reactions has been developed (Lee, Oh, & Kim, 2018).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography have been employed to elucidate the molecular structure of related compounds, confirming the presence of zwitterionic tautomeric forms and providing insights into the molecular geometry and hydrogen-bonding patterns (Bekö, Bats, & Schmidt, 2012).
Chemical Reactions and Properties
4-Amino-2-methylbenzenesulfonic acid and its analogs participate in various chemical reactions, including nitration, which is a critical step for synthesizing azo pigments and other derivatives. Optimizing the nitration process has been shown to significantly improve the yield and efficiency of these reactions (Li et al., 2015).
Physical Properties Analysis
The physical properties of 4-Amino-2-methylbenzenesulfonic acid derivatives, such as solubility and crystal structure, have been studied to optimize their applications in material science and organic chemistry. For example, the solubility of sodium 2-chloro-5-nitrotoluene-4-sulfonate, an intermediate in the synthesis of related compounds, has been analyzed to improve the separation methods and recycle the sulfuric acid used in the process (Li et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 4-Amino-2-methylbenzenesulfonic acid and related compounds, are crucial for their utilization in synthetic chemistry. The introduction of sulfonamide groups has been explored for peptide synthesis, demonstrating the versatility of sulfonic acid derivatives in organic synthesis (De Marco et al., 2013).
Scientific Research Applications
Application 1: Antibacterial Nanoagents
- Scientific Field: Nanotechnology and Biomedicine
- Summary of the Application: 4-Amino-2-methylbenzenesulfonic acid is used in the synthesis of titanium aminobenzenesulfanato complexes (Ti-SA4), which are then incorporated onto black phosphorus nanosheets (BPs) to create a two-dimensional (2D) antimicrobial nanoagent .
- Methods of Application: The strong P−Ti coordination between Ti-SA4 and BPs results in a high loading capacity (43%) of Ti-SA4 onto BPs and enhances the stability of BPs against oxidation . The Ti-SA4@BPs exhibit improved antibacterial efficacy, and most of the bacteria are inactivated within 3 hours with a dose of only 50 μg/mL .
- Results or Outcomes: This proposed Ti-SA4@BPs have great potential in clinical applications, and the results provide insights into the design and synthesis of 2D antibacterial nanoagents .
Application 2: Sulfonated Organic Materials
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Amino-2-methylbenzenesulfonic acid is used in the synthesis of sulfonated organic materials . These materials are widely used in acid-catalyzed processes .
- Methods of Application: The synthesis of these materials involves the sulfonation of organic compounds . The resulting sulfonated organic materials are eco-friendly, reusable, and stable .
- Results or Outcomes: The use of these sulfonated organic materials as catalysts in industrial and laboratory applications has been shown to be efficient and environmentally friendly .
Application 3: Synthesis of Dipeptides
- Scientific Field: Biochemistry
- Summary of the Application: 4-Amino-2-methylbenzenesulfonic acid, being an amino acid, can be involved in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acids.
- Methods of Application: The synthesis of dipeptides involves a condensation reaction between two amino acids . This reaction leads to the formation of a peptide bond and the release of a water molecule .
- Results or Outcomes: Dipeptides have numerous applications in biochemistry, including serving as building blocks for proteins .
Future Directions
The development of drugs and other compounds based on imidazole and benzimidazole bioactive heterocycles, which are structurally similar to 4-Amino-2-methylbenzenesulfonic acid, is an active and attractive topic of medicinal chemistry . This suggests potential future directions for research involving 4-Amino-2-methylbenzenesulfonic acid.
properties
IUPAC Name |
4-amino-2-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRCGKEOWZBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157901 | |
Record name | o-Toluenesulfonic acid, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylbenzenesulfonic acid | |
CAS RN |
133-78-8 | |
Record name | 4-Amino-2-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Toluenesulfonic acid, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Toluenesulfonic acid, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminotoluene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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